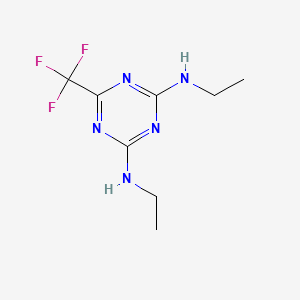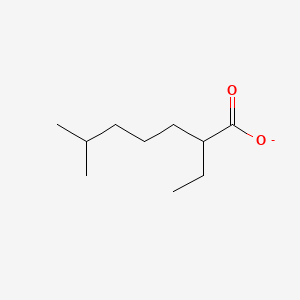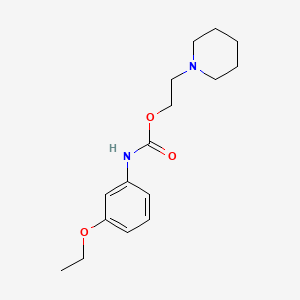
Tungsten trifluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tungsten trifluoride is an inorganic compound with the chemical formula WF₃. It is a member of the tungsten halides family and is known for its unique properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tungsten trifluoride can be synthesized through the reaction of tungsten hexafluoride (WF₆) with tungsten metal at high temperatures. The reaction typically occurs in a controlled environment to ensure the purity of the product:
WF6+W→2WF3
Industrial Production Methods: Industrial production of this compound involves the use of high-purity tungsten hexafluoride and tungsten metal. The reaction is carried out in a high-temperature reactor, and the product is purified through distillation or other separation techniques to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Tungsten trifluoride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state compounds such as tungsten hexafluoride.
Reduction: It can be reduced to form lower oxidation state compounds or elemental tungsten.
Substitution: this compound can undergo substitution reactions with other halides or ligands to form different tungsten complexes.
Common Reagents and Conditions:
Oxidation: Reagents such as oxygen or fluorine gas can be used under controlled conditions.
Reduction: Reducing agents like hydrogen gas or metals such as zinc can be employed.
Substitution: Halide exchange reactions can be carried out using other halogen compounds.
Major Products Formed:
Oxidation: Tungsten hexafluoride (WF₆)
Reduction: Elemental tungsten (W)
Substitution: Various tungsten halide complexes
Applications De Recherche Scientifique
Tungsten trifluoride has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other tungsten compounds and as a reagent in various chemical reactions.
Medicine: While not widely used in medicine, this compound’s unique properties make it a subject of interest for potential therapeutic applications.
Mécanisme D'action
The mechanism of action of tungsten trifluoride involves its ability to interact with other molecules through its fluorine atoms. These interactions can lead to the formation of new compounds or the modification of existing ones. This compound can act as a fluorinating agent, transferring fluorine atoms to other molecules. This property is utilized in various chemical synthesis processes .
Comparaison Avec Des Composés Similaires
Tungsten hexafluoride (WF₆): A higher oxidation state compound with similar fluorinating properties.
Tungsten pentafluoride (WF₅): Another tungsten fluoride with different reactivity and applications.
Tungsten tetrafluoride (WF₄): A less common tungsten fluoride with unique properties.
Uniqueness: Tungsten trifluoride is unique due to its specific oxidation state and reactivity. It serves as an intermediate in the synthesis of other tungsten fluorides and has distinct properties that make it valuable in certain industrial and research applications .
Propriétés
Numéro CAS |
51621-17-1 |
|---|---|
Formule moléculaire |
F3W |
Poids moléculaire |
240.84 g/mol |
Nom IUPAC |
trifluorotungsten |
InChI |
InChI=1S/3FH.W/h3*1H;/q;;;+3/p-3 |
Clé InChI |
KTPZOPJBPDIMSA-UHFFFAOYSA-K |
SMILES canonique |
F[W](F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![7-benzyl-8-[(2Z)-2-(4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B13753144.png)



![Methyl 3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13753163.png)

![Benzenesulfonamide, N-[4-diazo-2-[[(2-ethylphenyl)amino]sulfonyl]-2,5-cyclohexadien-1-ylidene]-4-methyl-](/img/structure/B13753178.png)
![2-Methyl-4-oxo-7-propyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13753180.png)
